molecular formula C21H17N3OS B3007319 3,5-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863589-38-2

3,5-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B3007319
CAS No.: 863589-38-2
M. Wt: 359.45
InChI Key: KEZVAOXVBQHIOT-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a thiazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-(2-aminophenyl)-1,3-thiazole under basic conditions to yield the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3,5-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide apart is its combined thiazole and pyridine ring system, which imparts unique chemical and biological properties. This dual-ring structure enhances its binding affinity to certain biological targets, making it a more potent compound in various applications.

Biological Activity

3,5-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a thiazole and pyridine ring structure, which are known to impart various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula for this compound can be represented as C19_{19}H19_{19}N3_{3}S. The compound's structure includes:

  • Thiazole and Pyridine Rings : These heterocycles are known for their diverse biological activities.
  • Dimethyl Groups : Located at the 3 and 5 positions of the benzamide moiety, potentially influencing its reactivity and biological interactions.

Biological Activities

Research has indicated that compounds similar to this compound exhibit significant biological activities. Key areas of investigation include:

  • Anticancer Activity : Studies suggest that thiazole and pyridine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting essential cellular pathways . For instance, thiazolo-pyridine compounds have shown promise in targeting specific cancer types through modulation of signaling pathways involved in tumor growth.
  • Antimicrobial Properties : Compounds with similar structural motifs have demonstrated antibacterial and antifungal activities. The presence of the thiazole ring is particularly noted for enhancing antimicrobial efficacy .
  • Anti-inflammatory Effects : Thiazole derivatives have been linked to anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators .

The biological activity of this compound is believed to involve several mechanisms:

  • Target Interaction : The compound interacts with various biological targets such as enzymes and receptors involved in cancer proliferation and inflammation. The electron-deficient aryl groups in similar compounds enhance their interaction with these targets .
  • Biochemical Pathways : Thiazole derivatives are known to affect multiple biochemical pathways due to their broad-spectrum biological activities. For instance, they may modulate pathways related to oxidative stress and cellular apoptosis .

Case Studies

Several studies have explored the biological activity of thiazole-containing compounds:

  • Anticancer Efficacy : A study evaluating a series of thiazole derivatives revealed that specific modifications led to enhanced anticancer activity against breast cancer cell lines. The derivatives induced apoptosis through caspase activation pathways .
  • Antimicrobial Activity : Another investigation demonstrated that thiazole-pyridine hybrids exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy .

Comparative Analysis

The following table summarizes the biological activities of various thiazole derivatives compared to this compound:

Compound NameStructural FeaturesBiological Activity
This compoundThiazole + Pyridine + Dimethyl groupsAnticancer, Antimicrobial
Thiazolopyridine DerivativesThiazole + PyridineAnticancer, Antimicrobial
Pyrazolopyrimidine DerivativesPyrazole + PyrimidineAnti-inflammatory

Properties

IUPAC Name

3,5-dimethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-13-9-14(2)11-16(10-13)19(25)23-17-6-3-5-15(12-17)20-24-18-7-4-8-22-21(18)26-20/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZVAOXVBQHIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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